1,4,8,11-Tetrathiacyclotetradecane

概要

説明

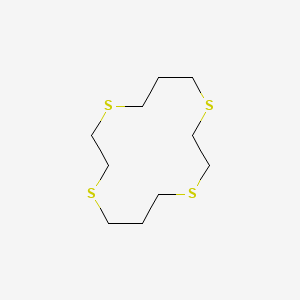

1,4,8,11-Tetrathiacyclotetradecane is a tetradentate thioether compound with the molecular formula C10H20S4 and a molecular weight of 268.53 g/mol . . This compound is characterized by its unique structure, which includes four sulfur atoms arranged in a cyclic configuration, making it a versatile ligand in coordination chemistry.

準備方法

1,4,8,11-Tetrathiacyclotetradecane can be synthesized through various methods. One common synthetic route involves the reaction between 3,7-dithia-1,9-nonanedithiol and 1,3-dibromopropane . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

1,4,8,11-Tetrathiacyclotetradecane undergoes several types of chemical reactions, including:

Complexation: It forms stable complexes with various metal ions, such as ruthenium.

Oxidation: The sulfur atoms in the compound can be oxidized under specific conditions.

Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents for oxidation reactions and metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,4,8,11-Tetrathiacyclotetradecane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.

Industry: It is used in liquid-liquid extraction processes to separate and purify metal ions.

作用機序

The mechanism by which 1,4,8,11-Tetrathiacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable, cyclic structures. This complexation can influence various molecular pathways, depending on the specific metal ion involved.

類似化合物との比較

1,4,8,11-Tetrathiacyclotetradecane is unique due to its tetradentate thioether structure. Similar compounds include:

1,4,8,11-Tetraazacyclotetradecane: A nitrogen analog that forms complexes with metal ions and is used in similar applications.

Dibenzo-18-crown-6: A crown ether that forms complexes with metal ions but has a different structure and properties.

The uniqueness of this compound lies in its sulfur atoms, which provide distinct chemical properties and reactivity compared to its nitrogen and oxygen analogs.

生物活性

1,4,8,11-Tetrathiacyclotetradecane (TTC), a macrocyclic compound with the molecular formula C10H20S4, has garnered attention for its diverse biological activities and applications in various fields such as coordination chemistry, environmental science, and biomedicine. This article provides a comprehensive overview of the biological activity of TTC, including its mechanisms of action, cellular effects, and potential applications.

Structural Characteristics

TTC is characterized by a 14-membered ring structure containing four sulfur atoms. This unique configuration allows it to function effectively as a tetradentate ligand, forming stable complexes with various metal ions. The ability to coordinate with metals is pivotal to its biological activity and applications.

The primary mechanism through which TTC exerts its biological effects involves the formation of metal complexes. The sulfur atoms in TTC act as electron donors, facilitating the binding of metal ions. This interaction can influence various biochemical pathways and cellular processes:

- Metal Ion Coordination : TTC forms complexes with metals such as ruthenium and lead, which can modulate the activity of metalloenzymes and other metal-dependent proteins.

- Catalytic Properties : The TTC-metal complexes can serve as catalysts in chemical reactions, including hydrolytic desulfurization processes.

Cellular Effects

TTC's interaction with metal ions can significantly impact cellular functions:

- Influence on Cell Signaling : By modulating metal ion availability, TTC can affect signaling pathways involved in cell growth and differentiation.

- Gene Expression Modulation : The compound has been shown to alter gene expression profiles in response to changes in metal ion concentrations.

- Oxidative Stress Response : TTC may influence the redox state of cells by interacting with metal ions involved in oxidative stress pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of TTC:

- Antimicrobial Properties : Research indicates that TTC-metal complexes exhibit antimicrobial properties. For instance, complexes formed with ruthenium have been investigated for their potential to target bacterial infections.

- Sensor Development : TTC has been utilized in developing potentiometric sensors for detecting lead(II) ions. These sensors leverage the compound's ability to selectively bind metal ions, providing a means for environmental monitoring .

- Environmental Remediation : Due to its high affinity for toxic metals, TTC is being studied for applications in environmental remediation to sequester heavy metals from contaminated water and soil.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Metal ion coordination; antimicrobial properties | Sensors; environmental remediation |

| 1,4,8,11-Tetraazacyclotetradecane | Similar coordination chemistry; less studied | Coordination chemistry |

| Dibenzo-18-crown-6 | Metal ion complexation; used in ion extraction | Ion transport studies |

特性

IUPAC Name |

1,4,8,11-tetrathiacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHWZHZRYGGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCCSCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306321 | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-61-4 | |

| Record name | 24194-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4,8,11-Tetrathiacyclotetradecane?

A1: The molecular formula of []aneS4 is C10H20S4, and its molecular weight is 236.47 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize []aneS4 and its metal complexes?

A2: Researchers utilize various spectroscopic methods to characterize []aneS4 and its complexes, including infrared (IR) spectroscopy [[19,22]], Raman spectroscopy [[29]], nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 195Pt, 125Te) [[20, 27, 35, 37]], UV/Vis spectroscopy [[19, 22, 25]], and X-ray photoelectron spectroscopy (XPS) [[26]]. These techniques provide valuable insights into the structure, bonding, and electronic properties of these compounds.

Q3: What types of metal ions can form complexes with []aneS4?

A3: []aneS4 exhibits a strong affinity for a wide range of transition metal ions, including Cu(II/I) [[1,2,10]], Ni(II) [[3, 23]], Ru(II/III) [[5, 8, 9, 22, 34]], Rh(III) [[17, 32]], Pd(II) [[3, 33]], Ag(I) [[7, 28]], Hg(II) [[4, 30]], Pt(II/IV) [[27]], Au(I) [[24]], Tl(I) [[31]], Pb(II) [[18]], and others [[15, 21, 25, 36, 37]]. This versatility stems from the soft donor character of sulfur atoms, making it suitable for complexing both hard and soft metal centers.

Q4: What factors influence the stability of metal complexes with []aneS4?

A4: Several factors contribute to the stability of these complexes, including the nature of the metal ion (e.g., ionic radius, charge), the size and flexibility of the macrocyclic ring, chelate ring size effects [[10]], and the presence of additional coordinating ligands [[12, 21, 37]]. Understanding these factors allows for the fine-tuning of complex properties for specific applications.

Q5: Can []aneS4 adopt different conformations when coordinating to metal ions?

A5: Yes, []aneS4 exhibits conformational flexibility and can adopt various conformations upon metal coordination, including folded, square planar, and distorted octahedral geometries, depending on the metal ion and other coordinating ligands [[2, 3, 6, 8, 9, 10, 17, 23, 27, 30, 32, 34]]. This adaptability contributes to its ability to stabilize metal ions in diverse coordination environments.

Q6: What is the significance of conformational changes in []aneS4 metal complexes, particularly in electron transfer processes?

A6: Conformational changes in []aneS4 complexes, particularly the inversion of coordinated sulfur atoms, can significantly influence electron transfer kinetics. This has led to the observation of "gated" electron transfer, where conformational changes become rate-limiting [[1, 2, 10, 20]]. The understanding of these conformational dynamics is crucial for developing efficient electron transfer systems.

Q7: What are the potential applications of []aneS4 and its metal complexes?

A7: The unique properties of []aneS4 and its metal complexes make them attractive candidates for various applications, including:

- Sensors: The selective complexation of specific metal ions by []aneS4 derivatives can be exploited in the development of ion-selective electrodes and other sensing devices [[7, 18, 31]].

- Materials Science: The incorporation of []aneS4 metal complexes into polymers or other materials can impart desired properties, such as conductivity, luminescence [[24]], or magnetic behavior.

- Bioinorganic Chemistry: The coordination chemistry of []aneS4 with biologically relevant metal ions like copper, nickel, and iron provides insights into the function of metalloproteins and enzymes.

Q8: What are the limitations of []aneS4 and areas for future research?

A8: Some limitations and areas for future investigation include:

- Synthesis: Exploring more efficient and versatile synthetic routes to access a wider library of []aneS4 derivatives with tailored properties is crucial.

- Stability: While []aneS4 complexes exhibit good stability in many cases, understanding and improving their stability under harsh conditions (e.g., high temperatures, oxidizing environments) is essential for expanding their application scope.

- Mechanistic Studies: Detailed mechanistic studies are needed to elucidate the role of []aneS4 and its metal complexes in various catalytic and biological processes.

- Computational Modeling: Utilizing computational chemistry techniques to predict the properties and reactivity of novel []aneS4 complexes can guide the rational design of improved materials and catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。